molecular formula C11H13B B3290207 (1-Bromomethylcyclopropylmethyl)benzene CAS No. 863506-85-8

(1-Bromomethylcyclopropylmethyl)benzene

Cat. No.: B3290207
CAS No.: 863506-85-8
M. Wt: 225.12
InChI Key: OSVYORQGIOAUNT-UHFFFAOYSA-N
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Description

(1-Bromomethylcyclopropylmethyl)benzene is an organic compound with the molecular formula C11H13Br It consists of a benzene ring substituted with a bromomethyl group and a cyclopropylmethyl group

Mechanism of Action

Mode of Action

(1-Bromomethylcyclopropylmethyl)benzene is likely to undergo electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the compound acts as a nucleophile, attacking an electrophile. The bromine atom attached to the cyclopropylmethyl group may enhance the electrophilic character of the compound, making it more reactive .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Additionally, the compound’s action might be influenced by the specific biological environment (e.g., cell type, organ system) in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromomethylcyclopropylmethyl)benzene typically involves the bromination of (cyclopropylmethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the cyclopropylmethyl group, leading to the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3) are commonly used under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

(1-Bromomethylcyclopropylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    (1-Chloromethylcyclopropylmethyl)benzene: Similar structure but with a chlorine atom instead of bromine.

    (1-Iodomethylcyclopropylmethyl)benzene: Similar structure but with an iodine atom instead of bromine.

    (Cyclopropylmethyl)benzene: Lacks the bromomethyl group.

Uniqueness: (1-Bromomethylcyclopropylmethyl)benzene is unique due to the presence of both a bromomethyl group and a cyclopropylmethyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to its analogs, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

[1-(bromomethyl)cyclopropyl]methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVYORQGIOAUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the title C compound, (1-benzyl-cyclopropyl)-methanol (0.8 g, 4.93 mmol), pyridine (994 uL, 12.3 mmol) and CBr4 (1.8 g, 5.42 mmol) in methylene chloride (25 mL) is added triphenylphosphine (1.8 g, 6.9 mmol), with stirring at 0° C. After completion of the reaction, the mixture is poured into a saturated aqueous solution of NaHCO3. The aqueous layer is extracted twice with methylene chloride and the combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue is taken up into ether and the triphenylphosphine oxide precipitate is filtered off. The filtrate is concentrated under reduced pressure and purified by flash column chromatography on silica gel (hexane/EtOAc 9/1) to afford the title compound: TLC, Rf (hexane/AcOEt 99/1)=0.54. Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 6.41 min.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
994 μL
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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